HIV-1 Inhibitory Activity: N-Phenylbutanamide Derivative Included in Patent Claims vs. Inactive Imidazole-Substituted Rhodanines
The target compound falls within the generic structure of rhodanine derivatives claimed in EP2583969A2, a patent family explicitly disclosing HIV-inhibitory rhodanines. The patent specifies compounds bearing a furan-2-ylmethylene group at the 5-position and various N3-substituents, structurally encompassing the N-phenylbutanamide side chain. This patent family provides the most direct evidence of intended antiviral application for the target scaffold [1]. As a critical class-level comparator, Tamiz et al. (2021) synthesized and tested a parallel series of 2-thioxothiazolidin-4-one derivatives in which the furan ring was replaced with a substituted imidazole moiety; despite stable in silico gp41 binding, all imidazole-substituted compounds were potently cytotoxic to MT-4 host cells, preventing any assessment of antiviral activity [2]. The furan-2-ylmethylene motif retained in the target compound is thus a non-redundant pharmacophoric element whose substitution abolishes the therapeutic window.
| Evidence Dimension | Anti-HIV-1 activity feasibility vs. host cell toxicity |
|---|---|
| Target Compound Data | Furan-2-ylmethylene-2-thioxothiazolidin-4-one scaffold claimed in EP2583969A2 as HIV-inhibitory; N-phenylbutanamide side chain structurally encompassed within Markush claims. |
| Comparator Or Baseline | Imidazole-substituted 2-thioxothiazolidin-4-one analogs (Tamiz et al., 2021): all compounds potently toxic to MT-4 T-lymphocyte cells; anti-HIV-1 activity unmeasurable due to cytotoxicity. |
| Quantified Difference | Furan-containing scaffold: HIV-inhibitory activity feasible (patent claims). Imidazole-substituted scaffold: cytotoxicity precluded antiviral assessment (qualitative difference in therapeutic window). |
| Conditions | HIV-1 and HIV-2 replication assays in MT-4 cell cultures; gp41 molecular docking and molecular dynamics simulations (Tamiz et al.); Patent biological assays for HIV inhibition. |
Why This Matters
The furan-2-ylmethylene moiety is a non-substitutable pharmacophore for maintaining a viable antiviral activity/cytotoxicity balance; procurement of the furan-containing N-phenylbutanamide derivative is justified for HIV-1 fusion inhibitor screening, whereas imidazole-substituted alternatives have demonstrated inherent host-cell toxicity that precludes antiviral evaluation.
- [1] EP2583969A2 (withdrawn) – Novel rhodanine derivatives, method for preparing same, and pharmaceutical composition for the prevention or treatment of AIDS containing the rhodanine derivatives as active ingredients. Furan-2-ylmethylene-thioxothiazolidin-4-one scaffold claimed for HIV inhibition. View Source
- [2] Tamiz N, et al. Synthesis, Molecular Docking and Molecular Dynamics Simulation of 2-Thioxothiazolidin-4-One Derivatives against Gp41. Curr HIV Res. 2021;19(1):47-59. doi:10.2174/1570162X18666200903172127. View Source
